molecular formula C8H14O B2931492 2-(Cyclopentylmethyl)oxirane CAS No. 104727-79-9

2-(Cyclopentylmethyl)oxirane

Cat. No.: B2931492
CAS No.: 104727-79-9
M. Wt: 126.199
InChI Key: PSBATMRQJOXMIS-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)oxirane is an organic compound with the molecular formula C8H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

2-(Cyclopentylmethyl)oxirane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of epoxy resins, adhesives, and coatings due to its reactive epoxide group.

Future Directions

While specific future directions for 2-(Cyclopentylmethyl)oxirane were not found in the search results, oxiranes in general have attracted attention as key steps in the synthesis of pharmaceutical and natural products . This suggests potential future research directions in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)oxirane typically involves the epoxidation of cyclopentylmethyl-substituted alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed:

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Functionalized Products: Various substituted compounds depending on the nucleophile used in substitution reactions.

Comparison with Similar Compounds

    Ethylene Oxide: A simpler epoxide with a two-carbon backbone.

    Propylene Oxide: Another common epoxide with a three-carbon backbone.

    Styrene Oxide: An aromatic epoxide derived from styrene.

Uniqueness of 2-(Cyclopentylmethyl)oxirane: this compound is unique due to its cyclopentylmethyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing more complex molecules with specific structural and functional characteristics.

Properties

IUPAC Name

2-(cyclopentylmethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBATMRQJOXMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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